molecular formula C14H10ClFO2 B6403479 3-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid CAS No. 1261901-79-4

3-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid

Cat. No.: B6403479
CAS No.: 1261901-79-4
M. Wt: 264.68 g/mol
InChI Key: YQAWBKBPLGHIIC-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring and a fluorine atom on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid typically involves the reaction of 3-chloro-5-methylphenylboronic acid with 5-fluorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylphenylboronic acid
  • 3-Chloro-5-methylphenylcarbamate
  • 5-Fluorobenzoic acid

Uniqueness

3-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid is unique due to the presence of both chloro and fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-9(5-12(15)3-8)10-4-11(14(17)18)7-13(16)6-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAWBKBPLGHIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690333
Record name 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-79-4
Record name 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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